molecular formula C37H50N6O14 B13819931 (E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide

(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide

Cat. No.: B13819931
M. Wt: 802.8 g/mol
InChI Key: HELPZWNRUYNCJQ-KKHHSMFPSA-N
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Description

(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxy groups, and a dimethylamino purine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the oxolan ring. The reaction conditions typically involve the use of protecting groups such as TBDMS (tert-butyldimethylsilyl) and reagents like trifluoroacetic acid for deprotection. The glycosylation step may involve the use of glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the double bonds may yield saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the dimethylamino purine moiety suggests that it may interact with nucleic acids or proteins, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure and multiple functional groups may allow it to interact with various biological targets, making it a candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical processes. Its unique properties may make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets. The dimethylamino purine moiety suggests that it may bind to nucleic acids or proteins, potentially inhibiting or modulating their activity. The multiple hydroxyl and methoxy groups may also allow for hydrogen bonding and other interactions with biological molecules, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine moiety.

    Ribavirin: An antiviral drug with a similar ribose structure.

    Zidovudine: An antiretroviral drug with a similar nucleoside structure.

Uniqueness

What sets (E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide apart from these similar compounds is its unique combination of functional groups and its complex structure. This allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for scientific research.

Properties

Molecular Formula

C37H50N6O14

Molecular Weight

802.8 g/mol

IUPAC Name

(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22-/t18-,21-,23-,25-,26-,27-,28+,29-,31-,35-,36+,37-/m1/s1

InChI Key

HELPZWNRUYNCJQ-KKHHSMFPSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC/C(=C/2\[C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)/C=C(\C)/C(=O)N[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)/OC)O)OC)OC

Canonical SMILES

CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC

Origin of Product

United States

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